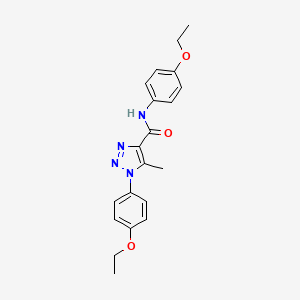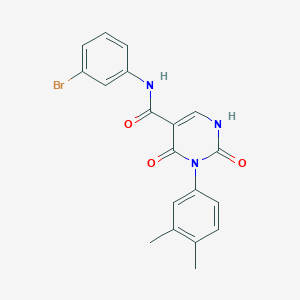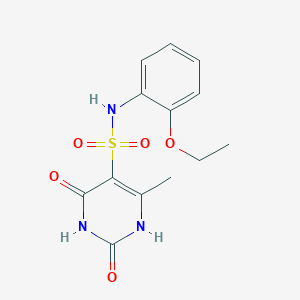![molecular formula C17H17ClN4O2 B11296108 Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11296108.png)
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but differs in the core heterocyclic system.
Pyrazolo[3,4-d]pyrimidine derivatives: Share the pyrazolo-pyrimidine core but have different substituents and biological activities.
Uniqueness
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorophenyl group, and an ethyl ester makes it a versatile compound for various applications .
特性
分子式 |
C17H17ClN4O2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-13-14(10-5-7-11(18)8-6-10)16-20-9-12(17(23)24-4-2)15(19)22(16)21-13/h5-9H,3-4,19H2,1-2H3 |
InChIキー |
RDHXWOPQFXUKBB-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11296033.png)
![N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11296043.png)
![4-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B11296049.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B11296052.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11296064.png)
![3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11296072.png)
![2-(benzylsulfanyl)-N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11296090.png)
![N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11296093.png)
![N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11296103.png)
![3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B11296114.png)
![4-Chloro-3-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11296116.png)

